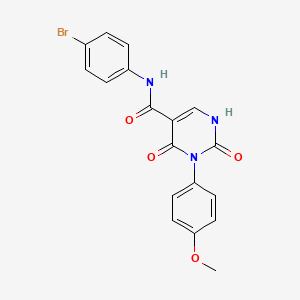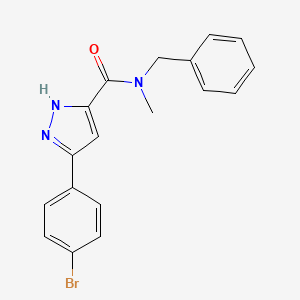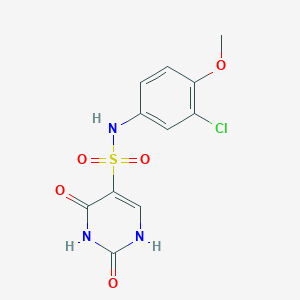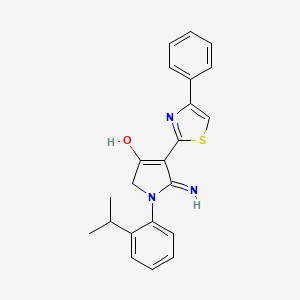![molecular formula C21H21NO6 B11295580 N-[(2R)-2-hydroxypropyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11295580.png)
N-[(2R)-2-hydroxypropyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-HYDROXYPROPYL)-2-[4-(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)PHENOXY]ACETAMIDE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the chromen-2-one moiety in the structure suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-HYDROXYPROPYL)-2-[4-(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)PHENOXY]ACETAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid and 4-hydroxyphenoxyacetic acid.
Coupling Reaction: The carboxylic acid groups of the starting materials are activated using reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) to form an ester linkage.
Amidation: The ester intermediate is then reacted with 2-amino-1-propanol under mild conditions to form the final amide product.
Industrial Production Methods
In an industrial setting, the production of N-(2-HYDROXYPROPYL)-2-[4-(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)PHENOXY]ACETAMIDE may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the coupling and amidation reactions.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-HYDROXYPROPYL)-2-[4-(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride) are commonly employed.
Substitution: Conditions such as nucleophilic substitution reactions using alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-HYDROXYPROPYL)-2-[4-(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)PHENOXY]ACETAMIDE involves:
Molecular Targets: Interacting with specific enzymes, receptors, or proteins in the body.
Pathways Involved: Modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 4-hydroxycoumarin and 7-hydroxycoumarin.
Chromene Derivatives: Compounds such as 2H-chromen-2-one and 3,4-dihydro-2H-chromen-2-one.
Uniqueness
N-(2-HYDROXYPROPYL)-2-[4-(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)PHENOXY]ACETAMIDE is unique due to:
Structural Features: The presence of both chromen-2-one and phenoxyacetamide moieties.
Biological Activity: Potentially exhibiting a broader range of biological activities compared to similar compounds.
Properties
Molecular Formula |
C21H21NO6 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[(2R)-2-hydroxypropyl]-2-[4-(6-methoxy-2-oxochromen-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C21H21NO6/c1-13(23)11-22-20(24)12-27-16-5-3-14(4-6-16)18-10-15-9-17(26-2)7-8-19(15)28-21(18)25/h3-10,13,23H,11-12H2,1-2H3,(H,22,24)/t13-/m1/s1 |
InChI Key |
FYAKPIZECCOCHO-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@H](CNC(=O)COC1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)OC)OC2=O)O |
Canonical SMILES |
CC(CNC(=O)COC1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)OC)OC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11295498.png)
![N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11295499.png)
![1-(3-Methylpiperidin-1-yl)-2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone](/img/structure/B11295502.png)

![N-(3-methoxyphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11295513.png)
![4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinolin-8-yl)butanamide](/img/structure/B11295516.png)
![2-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11295519.png)

![2-[3-(Morpholin-4-yl)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11295527.png)


![2-(3,5-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11295537.png)
![N-(2-methylphenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11295540.png)
![3-(4-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11295562.png)
